4-Hydroxybenzohydroxamic acid

Descripción

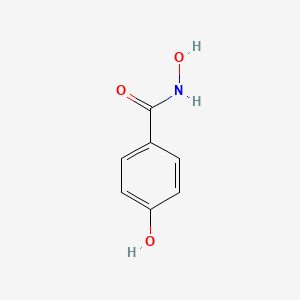

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N,4-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-3-1-5(2-4-6)7(10)8-11/h1-4,9,11H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQCHLVBRHGAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974824 | |

| Record name | N,4-Dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5941-13-9 | |

| Record name | 4-Hydroxybenzohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,4-Dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYBENZOHYDROXAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Hydroxamic Acid Chemical Class

Hydroxamic acids are a class of organic compounds characterized by the functional group R-CO-N(OH)-R', where R and R' are organic residues. researchgate.net The presence of the -CONHOH group is central to their chemical behavior. nih.gov These compounds are generally weak acids and can exist in tautomeric forms. nih.gov

A defining characteristic of hydroxamic acids is their potent ability to chelate metal ions. nih.gov The oxygen atoms of the carbonyl and hydroxyl groups act as bidentate ligands, forming stable five-membered ring complexes with various metal ions, including iron (Fe³⁺), zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺). nih.govmdpi.com This strong metal-binding capacity is fundamental to many of their biological activities. nih.gov In nature, for instance, certain microorganisms produce hydroxamic acid-containing molecules called siderophores to sequester iron from their environment. nih.gov

The synthesis of hydroxamic acids is typically achieved through the reaction of carboxylic acid derivatives, such as esters or acid chlorides, with hydroxylamine (B1172632). researchgate.net In the case of benzohydroxamic acid, a common laboratory preparation involves the reaction of ethyl benzoate (B1203000) with hydroxylamine. chemicalbook.com

Physicochemical Properties of Benzohydroxamic Acid

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Melting Point | 126-130 °C |

| Water Solubility | 22 g/L (at 6 °C) |

| pKa | 8.89 (at 20 °C) |

This table presents data for the parent compound, benzohydroxamic acid, as a reference for the class. chemicalbook.com

Historical Trajectories of Research on Arylhydroxamic Acids

Conventional Organic Synthesis Approaches

Traditional organic synthesis remains the cornerstone for producing hydroxamic acids, including 4-Hydroxybenzohydroxamic acid. These methods typically involve the formation of an amide bond between a carboxylic acid derivative and a hydroxylamine (B1172632) species.

The most direct and common route to this compound begins with its corresponding carboxylic acid, 4-hydroxybenzoic acid. chemicalbook.comwikipedia.org The primary challenge in this synthesis is the activation of the carboxylic acid group to facilitate nucleophilic attack by hydroxylamine. acs.org Several strategies exist to achieve this transformation.

One common method involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or an ester. nih.govallresearchjournal.com For instance, 4-hydroxybenzoic acid can be reacted with thionyl chloride or oxalyl chloride to form 4-hydroxybenzoyl chloride. This highly reactive acyl chloride can then readily react with hydroxylamine hydrochloride in the presence of a base to yield the desired hydroxamic acid. nih.gov Alternatively, the carboxylic acid can be esterified (e.g., to a methyl or ethyl ester), which then undergoes reaction with an aqueous solution of hydroxylamine, often in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide. nih.govorganic-chemistry.org

Direct coupling methods that avoid the isolation of reactive intermediates are also widely employed. These "one-pot" reactions utilize coupling reagents to activate the carboxylic acid in situ. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with a base, or 1-Propanephosphonic acid cyclic anhydride (B1165640) (T3P), can efficiently promote the formation of the hydroxamic acid from 4-hydroxybenzoic acid and hydroxylamine. nih.govorganic-chemistry.org

| Precursor Method | Reagents | Key Features |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by Hydroxylamine (NH₂OH·HCl) and a base. | Involves a highly reactive intermediate; reaction is typically fast. nih.gov |

| Esterification | Alcohol (e.g., Methanol, Ethanol) and an acid catalyst, followed by NH₂OH and a base (e.g., KOH). | Uses a more stable intermediate (ester) than the acyl chloride. nih.govorganic-chemistry.org |

| Direct Coupling | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), N-hydroxysuccinimide (NHS), Hydroxylamine. | A mild, one-pot procedure common in medicinal chemistry. acs.org |

| Direct Coupling | 1-Propanephosphonic acid cyclic anhydride (T3P), Hydroxylamine. | A powerful coupling agent that promotes efficient amide bond formation. organic-chemistry.org |

This table provides an interactive overview of common conventional synthesis methods.

The choice of the hydroxylamine reagent can be critical, especially when other functional groups in the molecule require protection. While aqueous hydroxylamine or its hydrochloride salt are most common, protected forms of hydroxylamine are used to enhance selectivity and yield. acs.orgnih.gov

For example, O-benzylhydroxylamine or O-(tetrahydro-2H-pyran-2-yl)hydroxylamine can be used in coupling reactions with the activated 4-hydroxybenzoic acid. nih.govunimi.it The resulting protected hydroxamate is stable under various conditions, allowing for further chemical modifications if needed. The protecting group is then removed in a final step; benzyl (B1604629) groups are typically cleaved by catalytic hydrogenation, while silyl (B83357) ethers can be removed using fluoride (B91410) sources like tetra-n-butylammonium fluoride (TBAF). nih.gov This approach provides a robust pathway for synthesizing complex molecules without compromising the sensitive hydroxamic acid moiety.

The functional properties of aromatic hydroxamic acids can be fine-tuned by introducing various substituents onto the aromatic ring. This diversification can be achieved either by starting with a pre-substituted benzoic acid derivative or by modifying the this compound molecule after its synthesis. For instance, introducing electron-withdrawing or electron-donating groups can alter the electronic properties and acidity of the hydroxamic acid function. unimi.it

The synthesis of analogs such as 3,4-dihydroxybenzohydroxamic acid or 3,4,5-trihydroxybenzohydroxamic acid starts from the corresponding di- or tri-substituted hydroxybenzoic acids, following the same general synthetic pathways described above. google.com Furthermore, other functional groups can be introduced. For example, the synthesis of azo dyes incorporating a 4-Hydroxybenzoic acid moiety has been demonstrated, showcasing the versatility of the phenolic ring for further chemical transformation through coupling reactions. jocpr.com Similarly, heteroaryl groups have been incorporated into the amide portion of related structures like suberoylanilide hydroxamic acid (SAHA) to explore structure-activity relationships. mdpi.com This highlights the potential for creating a diverse library of this compound analogs with tailored characteristics.

Biocatalytic and Microbial Synthesis Pathways

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical synthesis. scispace.com These methods utilize enzymes or whole microbial cells to perform chemical transformations with high selectivity and efficiency under mild conditions.

The biocatalytic production of this compound can be envisioned as a multi-step enzymatic process. The initial focus has been on the sustainable synthesis of its precursor, 4-hydroxybenzoic acid (4-HBA). nih.govnih.gov Multi-enzyme cascades have been constructed in microbial hosts like Escherichia coli to produce 4-HBA from renewable feedstocks such as L-tyrosine. nih.govnih.govresearchgate.net One such CoA-free cascade involves an L-amino acid deaminase, a hydroxymandelate synthase, an (S)-mandelate dehydrogenase, a benzoylformate decarboxylase, and an aldehyde dehydrogenase. nih.gov

The subsequent enzymatic conversion of the carboxylic acid to the hydroxamic acid is a key step. This transformation can be catalyzed by enzymes with acyltransferase activity, such as certain amidases. researchgate.net For example, amidases from Pseudomonas aeruginosa have been shown to catalyze the synthesis of various hydroxamic acids from their corresponding amides and hydroxylamine. researchgate.net A potential enzyme cascade for this compound could therefore first involve the synthesis of 4-HBA from a simple carbon source, followed by an enzyme-catalyzed reaction with hydroxylamine to form the final product. Enzymes like 4-coumarate-CoA ligase (4CL) are also known to activate 4-hydroxybenzoic acid by ligating it to coenzyme A (CoA), which could be a potential activation step for a subsequent enzymatic reaction with hydroxylamine. d-nb.info

Whole-cell biocatalysis utilizes intact microbial cells as self-contained catalytic systems, which can be more robust and cost-effective than using isolated enzymes. mdpi.comnih.gov While direct whole-cell synthesis of this compound is not yet widely documented, the production of analogous compounds demonstrates the feasibility of this approach.

For instance, E. coli has been engineered as a whole-cell biocatalyst for the synthesis of D-DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one), a natural benzohydroxamic acid, by over-expressing a nitroreductase enzyme. mdpi.com In another example, intact cells of Pseudomonas aeruginosa, which contain amidase, have been used to produce various hydroxamic acids, including benzohydroxamic acid, through a transamidation reaction with hydroxylamine. researchgate.net These systems highlight the potential for developing an engineered microorganism that could convert a precursor, such as 4-hydroxybenzoic acid fed to the culture, into this compound. This approach leverages the cell's metabolic machinery for cofactor regeneration and enzyme stability, making it a promising strategy for sustainable chemical production. mdpi.comnih.gov

| Biocatalytic System | Organism / Enzyme(s) | Substrate(s) | Product (Analogous Compound) | Key Finding |

| Whole-Cell Biocatalysis | Escherichia coli (engineered) | Precursor for D-DIBOA | D-DIBOA (a benzohydroxamic acid) | Demonstrates the use of engineered microbes to synthesize complex hydroxamic acids. mdpi.com |

| Whole-Cell Biocatalysis | Pseudomonas aeruginosa | Various amides, Hydroxylamine | Various hydroxamic acids (incl. Benzohydroxamic acid) | Intact cells containing amidase can catalyze acyl transfer to hydroxylamine. researchgate.net |

| Enzyme Cascade (Precursor) | Escherichia coli (engineered) | L-tyrosine | 4-Hydroxybenzoic acid | A multi-enzyme pathway enables synthesis of the key precursor from a renewable source. nih.govnih.gov |

| Enzyme Cascade (Activation) | 4-Coumarate-CoA Ligase (4CL) | 4-Hydroxybenzoic acid, CoA, ATP | 4-Hydroxybenzoyl-CoA | Shows enzymatic activation of the carboxylic acid, a potential step towards hydroxamate formation. d-nb.info |

This table provides an interactive overview of biocatalytic strategies relevant to the synthesis of this compound and its analogs.

Theoretical and Computational Investigations of 4 Hydroxybenzohydroxamic Acid

Quantum Chemical Studies

Quantum chemical studies offer a microscopic perspective on the properties of 4-Hydroxybenzohydroxamic acid. These computational techniques are essential for predicting molecular geometry, electronic structure, and the energetics of different conformations.

Ab Initio Computations of Molecular Structure

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have been employed to determine the gas-phase structures of this compound and its related anions. acs.org These studies provide precise information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For instance, density functional theory (DFT) calculations at the B3LYP/AUG-cc-pVDZ level have been utilized to investigate its structure. acs.org Such computational methods are crucial for understanding the intrinsic properties of the molecule, independent of solvent or crystal packing effects. rsc.org

Density Functional Theory (DFT) Applications for Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules like this compound. jmchemsci.com DFT calculations can determine the distribution of electron density, molecular orbital energies, and other electronic descriptors. researchgate.net Key properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgscirp.org The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. scirp.org

The electronic properties of various substituted benzohydroxamic acids have been explored using DFT to understand how different functional groups influence their behavior. praiseworthyprize.org These studies often involve analyzing how electronic properties correlate with the molecule's potential biological or chemical activity. jmchemsci.com

| Parameter | Value |

|---|---|

| EHOMO (eV) | -0.20833 |

| ELUMO (eV) | -0.07689 |

| Energy Gap (ΔE) (eV) | 0.13144 |

| Ionization Potential (I) (eV) | 0.20833 |

| Electron Affinity (A) (eV) | 0.07689 |

| Electronegativity (χ) (eV) | 0.14261 |

| Hardness (η) (eV) | 0.06572 |

| Softness (S) (eV)-1 | 15.216 |

| Dipole Moment (μ) (Debye) | 1.8596 |

Conformational Energetics and Rotational Barriers

The conformational landscape of hydroxamic acids, including this compound, is influenced by the rotation around the C-N bond of the hydroxamate group. researchgate.net Computational studies are used to estimate the energy barriers for these rotations, which helps in understanding the stability of different conformers. nih.gov The presence of hydrogen bonding, both intramolecular and with solvent molecules, plays a significant role in stabilizing certain conformations. rsc.org

Theoretical calculations have shown that for many hydroxamic acids, different conformers can coexist in solution, with the relative populations being dependent on environmental factors. researchgate.net For example, the cis (Z) conformation of the hydroxamate group can be preferentially stabilized by hydrogen bonding with water molecules. rsc.org

Tautomerism and Isomerism Analysis

This compound can exist in different tautomeric and isomeric forms, which are crucial for its chemical reactivity and interactions.

Keto-Enol Tautomeric Equilibria

Hydroxamic acids can exhibit keto-enol tautomerism, where the keto form (-C(=O)NHOH) is in equilibrium with the enol or hydroximate form (-C(OH)=NOH). allresearchjournal.com The position of this equilibrium is influenced by various factors, including the solvent and the electronic nature of substituents on the aromatic ring. masterorganicchemistry.comlibretexts.org For most simple carbonyl compounds, the keto form is generally more stable and predominates at equilibrium. libretexts.org However, factors such as conjugation, hydrogen bonding, and aromaticity can stabilize the enol form. masterorganicchemistry.comyoutube.com Computational studies can predict the relative stabilities of the keto and enol tautomers, providing insight into which form is likely to be more prevalent under specific conditions. nih.gov

Z/E Diastereomeric Forms

The hydroxamic acid functional group can exist as two diastereomers, designated as Z (zusammen) and E (entgegen), arising from restricted rotation around the C-N amide bond. allresearchjournal.com These are also referred to as cis and trans conformers, respectively. researchgate.net Both the keto and enol tautomers can exist in these Z and E forms. allresearchjournal.com

Protonation and Deprotonation Equilibria

Acidity Constant (pKa) Determinations and Predictions

The acid-base properties of this compound (p-HBHA) are characterized by two distinct acidity constants (pKa values), corresponding to the deprotonation of the phenolic hydroxyl group and the hydroxamic acid moiety. Experimental determination of these values has been carried out using UV spectroscopy in aqueous solutions.

A study conducted at 25°C and an ionic strength of 0.1 M reported the pKa values for p-HBHA as pK₁ = 8.4 and pK₂ = 9.4. acs.orgnih.gov These values are crucial for understanding the species distribution of the molecule at different pH levels. In comparison, the related compound salicylhydroxamic acid (SHA), an ortho-isomer, exhibits pK₁ = 7.56 and pK₂ = 9.85 under the same conditions. acs.orgnih.gov

Computational methods, particularly those based on density functional theory (DFT), have been employed to predict the pKa values of hydroxamic acids. praiseworthyprize.org These theoretical calculations often involve thermodynamic cycles to determine the gas-phase acidities and solvation energies to translate these into aqueous pKa values. praiseworthyprize.org For instance, ab initio calculations have been used to study the acidity of formohydroxamic acid, a simpler related molecule, providing insights into the intrinsic acidity of the hydroxamic acid functional group. acs.org Theoretical studies on benzohydroxamic acid have also contributed to the understanding of protonation sites and have been validated by experimental data. praiseworthyprize.org

The most stable monoanion of related hydroxamic acids, such as salicylhydroxamic acid, has been computationally determined to be the N-deprotonated form. acs.orgnih.gov This suggests that the initial deprotonation of this compound likely occurs at the nitrogen atom of the hydroxamic acid group.

Table 1: Experimental pKa Values for this compound and a Related Isomer.

| Compound | pK₁ | pK₂ | Conditions |

|---|---|---|---|

| This compound | 8.4 | 9.4 | H₂O, 25°C, I = 0.1 M |

| Salicylhydroxamic Acid | 7.56 | 9.85 | H₂O, 25°C, I = 0.1 M |

This table is interactive. Click on the headers to sort the data.

Intramolecular Proton Transfer Mechanisms

Intramolecular proton transfer (IPT) is a fundamental process that can occur in molecules possessing both a proton-donating and a proton-accepting group within the same structure. wikipedia.org In the context of this compound, this could theoretically involve the transfer of a proton between the phenolic hydroxyl group and the hydroxamic acid moiety, or within the hydroxamic acid group itself (between the nitrogen and oxygen atoms).

Computational studies, often employing ab initio methods, are instrumental in elucidating the mechanisms of such transfers. praiseworthyprize.org For the simpler formohydroxamic acid, ab initio studies have investigated the intramolecular proton transfer process. praiseworthyprize.org These theoretical approaches help to map the potential energy surface of the molecule, identifying transition states and the energy barriers associated with the proton transfer. masterorganicchemistry.com

While direct experimental or computational studies specifically detailing the intramolecular proton transfer mechanisms in this compound are not extensively available in the provided search results, the principles derived from studies on related molecules like benzohydroxamic acid and formohydroxamic acid are applicable. praiseworthyprize.orgacs.org The process is typically facilitated by the formation of a transient, often strained, cyclic transition state. masterorganicchemistry.com The likelihood and rate of such a transfer are dependent on the relative acidities and basicities of the involved functional groups and the geometric feasibility of forming the transition state.

Intermolecular Interactions and Aggregation Phenomena

Hydrogen Bonding Networks in Condensed Phases

In the solid state and in concentrated solutions, this compound molecules engage in extensive intermolecular hydrogen bonding. nih.gov The hydroxamic acid functional group itself provides both hydrogen bond donors (-OH and -NH) and acceptors (C=O and -OH), leading to the formation of robust networks. uba.ar

Studies on related aromatic compounds, such as 4-hydroxybenzoic acid, reveal that hydrogen bonding plays a critical role in defining their crystal structures, often leading to layered arrangements. nih.govmdpi.com In these structures, hydrophilic layers formed by hydrogen-bonded functional groups are separated by hydrophobic aromatic regions. nih.gov For hydroxamic acids in general, strong hydrogen bonds are known to form between the proton of the hydroxyl group on the nitrogen atom (N-OH) and the carbonyl oxygen (C=O) of a neighboring molecule. uba.ar Weaker hydrogen bonds can also occur between the aminic proton (N-H) and the carbonyl oxygen. uba.ar The phenolic hydroxyl group of this compound introduces an additional site for hydrogen bonding, further contributing to the complexity and stability of the resulting network.

Self-Aggregation Mechanisms (e.g., Dimer and Tetramer Formation)

Experimental evidence from ¹H NMR spectroscopy indicates that this compound undergoes self-aggregation in solution. acs.orgnih.gov The proposed mechanism begins with the formation of planar E-E dimers, which are stabilized by horizontal hydrogen bonds between two monomer units. acs.orgnih.gov

Further aggregation of these dimers leads to the formation of sandwich-like tetramer structures. acs.orgnih.gov These tetramers are stabilized by a combination of vertical hydrogen bonds and π-π interactions between the aromatic rings of the stacked dimers. acs.orgnih.gov It has been noted that the tetramers of this compound are less stable than those of its isomer, salicylhydroxamic acid, and their structures incorporate two water molecules. acs.orgnih.gov Computational studies on related hydroxamic acids have also shown evidence for extended aggregation. ethernet.edu.et

π-π Stacking Interactions in Molecular Assemblies

Alongside hydrogen bonding, π-π stacking interactions are a significant driving force in the self-assembly of this compound. acs.orgnih.gov These non-covalent interactions occur between the aromatic rings of adjacent molecules. The formation of tetramers from dimers, as described above, is a clear example where π-π stacking plays a crucial stabilizing role. acs.orgnih.gov

The interplay between hydrogen bonding and π-π stacking is fundamental to the formation of ordered supramolecular structures. rsc.org In many aromatic systems, these interactions dictate the molecular packing in the solid state and the nature of aggregates in solution. mdpi.comscirp.org While direct quantification of the π-π stacking energy for this compound is not provided in the search results, its contribution is evident in the observed aggregation behavior. acs.orgnih.gov The presence of the electron-rich aromatic ring facilitates these interactions, which are crucial for the stability of larger molecular assemblies. nih.govwikipedia.org

Molecular Dynamics Simulations and Ligand-Target Docking Studies

Theoretical and computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. For this compound, molecular dynamics (MD) simulations and ligand-target docking studies are instrumental in understanding its structural dynamics, aggregation behavior, and interactions with biological targets, particularly enzymes. These computational methods offer insights that are often difficult to obtain through experimental means alone. researchgate.netopenaccessjournals.com

Molecular dynamics simulations are used to model the movement of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. nih.govunimi.itmdpi.com Ligand-target docking, on the other hand, is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a specific region, typically the active site, of a target protein or enzyme. openaccessjournals.comnih.gov This approach is crucial for understanding the basis of enzyme inhibition and for designing new, more potent inhibitors. nih.govresearchgate.net

Conformational Analysis and Aggregation

Computational studies, particularly those employing density functional theory (DFT), have been crucial in elucidating the stable conformations of this compound (p-hydroxybenzohydroxamic acid, PHBHA). Ab initio calculations at the B3LYP/AUG-cc-pVDZ level have investigated the gas-phase structures of related hydroxamic acids like salicylhydroxamic acid (SHA). acs.org For SHA, the most stable conformer was found to be the A-Z amide form, where the phenolate, carboxylate, and hydroxamate oxygen atoms are in a cis position. acs.org The most stable monoanion resulted from N-deprotonation of this conformer. acs.org Such foundational conformational analyses are critical prerequisites for accurate molecular docking and dynamics simulations.

Furthermore, NMR studies combined with theoretical calculations have provided evidence for the extended aggregation of p-hydroxybenzohydroxamic acid in solution. acs.org It has been observed that PHBHA can form tetramers that incorporate water molecules within their structure. acs.org Understanding this self-aggregation behavior is vital, as it can influence the molecule's effective concentration and availability to interact with biological targets.

Ligand-Target Docking and Enzyme Inhibition

The hydroxamic acid moiety (-CONHOH) is a well-established metal-binding group, making compounds like this compound potent inhibitors of various metalloenzymes. nih.govethernet.edu.et Docking simulations are frequently employed to explore and rationalize the inhibitory activity of hydroxamic acids against targets such as tyrosinase, histone deacetylases (HDACs), and urease. nih.govnih.govtubitak.gov.tr

Tyrosinase Inhibition: Tyrosinase is a key metalloenzyme containing a dicopper center that is central to melanin (B1238610) biosynthesis. nih.gov Hydroxamic acids are recognized as potent inhibitors of this enzyme because the hydroxamate group can effectively chelate the copper ions in the active site. nih.gov Docking simulations have been performed to elucidate the intermolecular contacts between hydroxamate-containing molecules and tyrosinase. nih.gov For instance, studies on benzohydroxamic acid, a closely related compound, revealed its high potency, with docking simulations confirming direct binding and helping to visualize the specific interactions within the enzyme's active site. nih.gov Similar studies on benzoyl hydrazone derivatives synthesized from 3,5-dimethoxy-4-hydroxybenzaldehyde also utilized molecular docking to understand the inhibition mechanism against tyrosinase. tubitak.gov.tr

Histone Deacetylase (HDAC) Inhibition: HDACs are another major class of metalloenzymes, containing a crucial zinc ion in their active site, and they represent significant targets in cancer therapy. nih.govresearchgate.net Hydroxamic acids are among the most potent classes of HDAC inhibitors. ethernet.edu.et Molecular docking studies are a cornerstone in the development of novel HDAC inhibitors, helping to predict the binding modes and affinities. nih.gov These studies typically show the hydroxamate group chelating the active site zinc ion, while other parts of the inhibitor form hydrogen bonds and hydrophobic interactions with amino acid residues lining the catalytic tunnel. nih.gov Quantitative structure-activity relationship (QSAR) models are often developed in conjunction with docking to correlate physicochemical properties with anticancer activity. nih.gov

The table below summarizes typical interactions observed in docking studies of hydroxamic acid-based inhibitors with their target enzymes.

| Target Enzyme | Key Interacting Residues (Typical) | Type of Interaction | Reference |

| Tyrosinase | His, Val, Phe, Met | Metal Chelation (Cu²⁺), Hydrogen Bonding, Hydrophobic Interactions | nih.gov |

| HDACs | His, Asp, Tyr, Phe | Metal Chelation (Zn²⁺), Hydrogen Bonding, Pi-Pi Stacking | nih.gov |

| Urease | His, Asp, Ala, Ni ions | Metal Chelation (Ni²⁺), Hydrogen Bonding | researchgate.net |

These computational investigations are fundamental to the rational design of new therapeutic agents. By providing a detailed atomic-level picture of the ligand-receptor interactions, molecular dynamics and docking studies guide the synthesis of novel derivatives of this compound with improved affinity and selectivity for their biological targets. nih.gov

Enzyme Inhibition Mechanisms and Molecular Targets of 4 Hydroxybenzohydroxamic Acid

Ribonucleotide Reductase (RR) Inhibition

Ribonucleotide Reductase (RR) is a critical enzyme in DNA synthesis, responsible for catalyzing the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication and repair. nih.govresearchgate.net The activity of RR is intrinsically linked to cell proliferation, making it a significant target in the development of therapeutic agents. nih.govplos.org The enzyme typically consists of two subunits, R1 and R2. The R2 subunit contains a di-iron center that generates and stabilizes a tyrosyl free radical, which is indispensable for the catalytic cycle. nih.govresearchgate.net Hydroxybenzohydroxamic acid derivatives inhibit RR through two primary mechanisms: the scavenging of this essential tyrosyl radical and the chelation of the iron cofactor. nih.govresearchgate.net

Mechanisms of Tyrosyl Radical Scavenging

The catalytic activity of Ribonucleotide Reductase is dependent on a stable tyrosyl free radical located on its R2 subunit. nih.govnih.gov This radical is essential for initiating the reduction of ribonucleotides. nih.gov Polyhydroxyphenyl and hydroxamic acid compounds, including 4-hydroxybenzohydroxamic acid derivatives, are recognized as effective free radical scavengers. nih.gov

The hydroxamate group (-CONHOH) present in these inhibitors can act as an electron reductant, directly quenching or destroying the tyrosyl radical. nih.gov This action halts the catalytic cycle of the enzyme. Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the scavenging mechanism of the tyrosyl radical by hydroxybenzohydroxamic acid derivatives. acs.orgiupac.org These studies suggest that the mechanism is primarily believed to be free radical scavenging, as alterations in the hydroxyl group positions on the benzene (B151609) ring significantly impact the free radical quenching potency and RR inhibition, while having little effect on Fe³⁺-chelating activity. nih.gov Compounds like Didox (3,4-dihydroxybenzohydroxamic acid) and Trimidox (3,4,5-trihydroxybenzamidoxime) are noted to be excellent radical scavengers. researchgate.net The destruction of the tyrosyl radical is a key component of their inhibitory and cytotoxic effects. researchgate.netresearchgate.net

Iron Deprivation as an Inhibitory Strategy

The R2 subunit of mammalian RR requires a ferric iron (Fe³⁺) center to generate and maintain the catalytically essential tyrosyl free radical. nih.govnih.gov Hydroxamic acids are well-known metal chelators. praiseworthyprize.orgallresearchjournal.com This iron-chelating capability provides a direct pathway for RR inhibition.

By binding to the iron atoms in the active site, this compound and its derivatives can strip this essential cofactor from the enzyme, a process known as iron deprivation. nih.govnih.gov The removal of iron prevents the generation of the tyrosyl radical, thereby inactivating the enzyme. nih.gov For instance, Didox (3,4-dihydroxybenzohydroxamic acid) functions as an iron scavenger, leading to RR inhibition through iron deprivation. nih.govresearchgate.net While this iron-chelating capacity is a clear mechanism of action, studies on Didox and Amidox (3,4-dihydroxybenzamidoxime) indicate that their cytotoxic effects are not solely due to iron complexation, suggesting that radical scavenging and other mechanisms also play a significant role. researchgate.net

Comparative Inhibition of Mammalian and Parasitic Ribonucleotide Reductases

The central role of RR in DNA synthesis makes it an attractive target not only in cancer therapy but also for anti-parasitic agents. nih.govresearchgate.net Research has shown that there can be significant differences in the susceptibility of RR from different organisms to the same inhibitor.

Studies comparing the inhibitory effects of benzohydroxamic acid on mammalian RR and the RR from the malaria parasite Plasmodium falciparum have revealed notable differences. Benzohydroxamic acid was found to be a much more potent inhibitor of parasite growth compared to its effect on the human enzyme. nih.gov While benzohydroxamic acid and the common RR inhibitor hydroxyurea (B1673989) inhibit mammalian RR to a similar extent (IC₅₀ values of 400 μM and 500 μM, respectively), benzohydroxamic acid inhibits P. falciparum growth at a 20-fold lower concentration than what is required to inhibit the human enzyme. nih.gov This suggests structural or functional distinctions between the parasitic and human enzymes that could be exploited for selective drug design. nih.gov

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzohydroxamic acid | Mammalian RR | 400 | nih.gov |

| Hydroxyurea | Mammalian RR | 500 | nih.gov |

| Didox (3,4-Dihydroxybenzohydroxamic acid) | AML Cell Lines (mean) | 37 | plos.org |

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis by catalyzing the oxidation of tyrosine to dopaquinone. mdpi.comresearchgate.net Due to its role in pigmentation, its inhibitors are of great interest. Hydroxamic acids, including this compound, have been identified as potent inhibitors of tyrosinase, primarily through the chelation of the copper ions in the enzyme's active site. mdpi.com

Dicopper Active Site Chelation Mechanisms

The active site of tyrosinase contains a dicopper center that is essential for its catalytic function. mdpi.comnih.gov The hydroxamic acid functional group is a powerful metal-binding group (MBG) capable of chelating these copper ions, thereby inhibiting the enzyme. mdpi.comnih.gov

The interaction involves the formation of coordinate bonds between the hydroxamic acid and the two copper atoms in the active site. mdpi.com This chelation blocks the substrate, L-tyrosine, from accessing the active site. nih.gov The ability of the hydroxamic acid moiety to act as a bidentate ligand is crucial for this strong interaction. allresearchjournal.comresearchgate.net Docking simulations and biochemical assays have confirmed that hydroxamate-containing molecules directly bind to the tyrosinase active site, leading to potent inhibition. mdpi.com

Enzyme Kinetic Characterization of Inhibition Modes

Enzyme kinetic studies are essential for understanding the precise mechanism by which an inhibitor interacts with an enzyme. For tyrosinase, inhibitors can be classified into different types, such as competitive, noncompetitive, uncompetitive, or mixed-type, based on how they bind to the enzyme and affect its kinetic parameters (Km and Vmax). nih.govmdpi.com

Studies on benzohydroxamic acid have shown it to be one of the most potent tyrosinase inhibitors discovered, with an inhibitory constant (Ki) in the nanomolar range. mdpi.com Kinetic analyses using Lineweaver-Burk plots have been performed for various hydroxamate-containing molecules. For example, while studies on some carboxylic acids show mixed-type or competitive inhibition, the specific mode for this compound can be inferred from its structural class. mdpi.com Benzohydroxamic acid itself has been characterized, and its potent inhibition is validated through these kinetic experiments. mdpi.comresearchgate.net The analysis of Michaelis-Menten and Lineweaver-Burk plots confirms the mode of inhibition and the binding affinity of these compounds. mdpi.com

| Inhibitor | Inhibition Type | Inhibitory Constant (Ki) | Reference |

|---|---|---|---|

| Benzohydroxamic acid | Not specified in source | 7 nM | mdpi.com |

| L-Pyroglutamic acid | Competitive | Not specified in source | mdpi.com |

| 3-Phenyllactic acid | Mixed-type | Not specified in source | mdpi.com |

| Malic acid | Mixed-type | Not specified in source | mdpi.com |

Histone Deacetylase (HDAC) Inhibition

This compound belongs to the class of hydroxamate-containing molecules that are well-established inhibitors of histone deacetylases (HDACs). These enzymes are critical regulators of gene expression, and their inhibition is a key strategy in various therapeutic areas. The inhibitory action of hydroxamic acids is primarily centered on their ability to interact with the zinc-dependent active site of HDAC enzymes. nih.govnih.gov

The cornerstone of the inhibitory mechanism of this compound against HDACs is the chelation of the catalytic Zinc(II) ion. The hydroxamic acid moiety (-CONHOH) is an archetypal zinc-binding group (ZBG) that plays a decisive role in the potency of HDAC inhibitors. nih.govdrugbank.com This functional group binds directly to the Zn2+ ion located at the bottom of a hydrophobic channel in the enzyme's active site. semanticscholar.org

The interaction occurs in a bidentate fashion, where, following deprotonation, both the carbonyl oxygen and the hydroxyl oxygen of the hydroxamate group coordinate with the zinc ion. mdpi.com This strong chelation effectively occupies the active site, preventing the natural substrate, acetylated lysine (B10760008) residues on histone tails, from binding and being deacetylated. nih.govmdpi.com The binding energetics are favorable, as the uncharged form of the hydroxamic acid, which is predominant in aqueous solutions, pays a smaller desolvation penalty upon entering the active site compared to molecules that are already ionized. researchgate.net

| Component | Function | Mechanism |

|---|---|---|

| Hydroxamic Acid Moiety (-CONHOH) | Zinc-Binding Group (ZBG) | Acts as a bidentate chelator, with its carbonyl and hydroxyl oxygens coordinating the catalytic Zn(II) ion in the HDAC active site. nih.govmdpi.com |

| Inhibitor Binding | Competitive Inhibition | Blocks the substrate-binding pocket, preventing the hydrolysis of acetylated lysine residues. nih.gov |

The established role of hydroxamic acids as potent HDAC-inhibiting "warheads" has led to their incorporation into multi-target drugs, most notably dual HDAC and Bromodomain and Extra-Terminal Domain (BET) protein inhibitors. nih.govbiorxiv.org BET proteins are epigenetic "readers" that recognize acetylated lysine residues, making a combined inhibition of HDAC "erasers" and BET "readers" a compelling therapeutic strategy. nih.gov

The design of these dual inhibitors often involves merging a BET inhibitor scaffold with an HDAC inhibitor. nih.gov In this molecular architecture, a hydroxamic acid component, such as that found in this compound, serves as the zinc-binding moiety for HDAC inhibition, while another part of the molecule is designed to bind to the acetyl-lysine binding pocket of BET proteins like BRD4. nih.govbiorxiv.org This approach aims to create a single molecule with enhanced efficacy compared to the administration of two separate inhibitors. biorxiv.org

While the hydroxamic acid group is a potent binder of the catalytic zinc ion present in all classical HDAC isoforms (Classes I, II, and IV), it does not typically confer selectivity on its own, often leading to "pan-inhibitor" activity. semanticscholar.orgethernet.edu.et Isoform selectivity is primarily achieved by modifying the "capping group" of the inhibitor—the part of the molecule that interacts with the protein surface near the rim of the active site channel. semanticscholar.orgresearchgate.net

Inhibition of Other Metalloproteins and Enzymes

The metal-chelating ability of the hydroxamic acid functional group allows this compound and related compounds to inhibit other metalloenzymes beyond HDACs.

This compound derivatives are recognized as potent inhibitors of urease, a nickel-containing metalloenzyme. nih.govnih.gov The inhibition is active-site directed, where the hydroxamic acid acts as a competitive inhibitor by mimicking the binding of the natural substrate, urea (B33335). nih.govnih.gov

The mechanism involves the chelation of the two nickel ions within the urease active site. nih.gov The electronegative oxygen atoms of the hydroxamic acid moiety act as a bidentate ligand, with one oxygen atom coordinating to one of the Ni(II) ions. nih.govnih.gov Structural studies suggest that the other oxygen atom can then form a bridge between the two nickel ions, stabilizing the enzyme-inhibitor complex and effectively blocking the enzyme's catalytic activity. nih.gov

| Enzyme Target | Metal Cofactor | Inhibition Mechanism |

|---|---|---|

| Urease | Di-Nickel(II) Center | The hydroxamic acid moiety acts as a bidentate chelator of the Ni(II) ions in the active site, preventing substrate binding and catalysis. nih.gov |

Aromatic hydroxamates, including compounds structurally similar to this compound, are effective reversible inhibitors of peroxidases. nih.gov

Specifically, salicylhydroxamic acid (2-hydroxybenzohydroxamic acid) is known to inhibit both myeloperoxidase (MPO) and Arthromyces ramosus peroxidase (ARP). core.ac.uk For myeloperoxidase, a heme peroxidase found in neutrophils, aromatic hydroxamates act as potent, reversible inhibitors. nih.gov X-ray crystallography has revealed that the inhibitor binds directly within the active site cavity, positioned above the heme group. This binding physically obstructs the substrate channel, preventing access for substrates like hydrogen peroxide and halides, thus functioning as a mixed-type inhibitor. nih.gov The strength of this binding has been shown to correlate directly with the degree of enzyme inhibition. nih.gov The substrate specificity of the particular peroxidase is a key determinant of whether a phenolic compound will act as an inhibitor or be oxidized as a substrate. nih.gov

| Enzyme Target | Inhibition Type | Mechanism |

|---|---|---|

| Myeloperoxidase (MPO) | Reversible, Mixed-type | Binds within the active site cavity, blocking the substrate channel. nih.gov |

| Arthromyces ramosus peroxidase (ARP) | Inhibitor | Inhibited by salicylhydroxamic acid, a related aromatic hydroxamate. core.ac.uk |

Matrix Metalloproteinase (MMP) Modulatory Effects

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. nih.govnih.gov The hydroxamic acid group is a potent zinc-binding moiety, making hydroxamic acid derivatives effective inhibitors of MMPs. nih.gov The inhibitory mechanism involves a direct interaction between the hydroxamic acid and the catalytic zinc atom within the active site of the MMPs. nih.gov This interaction is often time- and concentration-dependent. nih.gov

While specific inhibitory data for this compound is not extensively detailed in the reviewed literature, the general class of hydroxamic acids demonstrates broad-spectrum MMP inhibition. For instance, various hydroxamic acid-based inhibitors have shown efficacy against several MMP subclasses, including MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13. nih.govnih.govnih.govmdpi.com The inhibitory activity is dependent on the activation state of the MMPs, with a preferential binding to the active forms of the enzymes. nih.gov

Table 1: Inhibitory Activity of Selected Hydroxamic Acid-Based Compounds Against Matrix Metalloproteinases

| Compound/Inhibitor | MMP Target | IC50 Value | Reference |

|---|---|---|---|

| Marimastat (B1683930) (BB-2516) | MMP-1 | 5 nM | nih.gov |

| Inhibitor 16 (phosphinamide-based hydroxamic acid) | MMP-1 | 20.5 nM | nih.gov |

| Inhibitor 16 (phosphinamide-based hydroxamic acid) | MMP-3 | 24.4 nM | nih.gov |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2 | ~1.5 µM | mdpi.com |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-9 | ~1.5 µM | mdpi.com |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-14 | ~1.0 µM | mdpi.com |

Cyclooxygenase Inhibition

Peptide Deformylase Inhibition

Peptide deformylase (PDF) is a metalloenzyme that is essential for bacterial protein synthesis, making it an attractive target for the development of new antibacterial agents. nih.govnih.gov The enzyme contains a metal ion in its active site, which is crucial for its catalytic activity. nih.gov Hydroxamic acid derivatives have been identified as potent inhibitors of PDF. nih.govresearchgate.net The hydroxamic acid moiety chelates the metal ion in the active site of the enzyme, leading to its inhibition. researchgate.net Low-molecular-weight beta-sulfonyl- and beta-sulfinylhydroxamic acid derivatives have been synthesized and shown to be potent inhibitors of Escherichia coli PDF. nih.gov While the class of hydroxamic acids is well-established as PDF inhibitors, specific inhibitory constants for this compound against peptide deformylase are not specified in the available literature.

Aggrecanase Inhibition

Aggrecanases, which are members of the ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs) family of proteinases, are key enzymes in the breakdown of aggrecan, a major component of articular cartilage. nih.govrndsystems.com ADAMTS-4 and ADAMTS-5 are considered the primary aggrecanases involved in this process. nih.gov The catalytic activity of these enzymes is dependent on a zinc ion in their active site. nih.gov Consequently, hydroxamic acids, with their zinc-chelating properties, are effective inhibitors of aggrecanases. For instance, the hydroxamic acid-based inhibitor marimastat has been shown to inhibit both ADAMTS-4 and ADAMTS-5 with IC50 values of 65 nM and 93 nM, respectively. nih.gov Specific inhibitory data for this compound against aggrecanases is not explicitly documented in the reviewed sources.

Table 2: Inhibitory Activity of Selected Hydroxamic Acid-Based Compounds Against Aggrecanases

| Compound/Inhibitor | Enzyme Target | IC50 Value | Reference |

|---|---|---|---|

| Marimastat | ADAMTS-4 | 65 nM | nih.gov |

| Marimastat | ADAMTS-5 | 93 nM | nih.gov |

| Compound 8 | ADAMTS-4 | 65 nM | nih.gov |

| Compound 8 | ADAMTS-5 | 93 nM | nih.gov |

| Compound 11 | Aggrecan Catabolism | 0.6 µM | nih.gov |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. jomes.orgmdpi.com There are several isoforms of carbonic anhydrase, and they are involved in various physiological processes. jomes.org Inhibition of specific CA isoforms has therapeutic applications. wikipedia.orgnih.gov While sulfonamides are the most well-known class of carbonic anhydrase inhibitors, other chemical scaffolds have also been investigated. nih.govnih.gov The inhibitory mechanism of sulfonamides involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. mdpi.com Although hydroxamic acids are known zinc-binders, the reviewed literature does not provide specific evidence or data regarding the inhibitory activity of this compound on carbonic anhydrase enzymes.

Metal Chelation and Coordination Chemistry of 4 Hydroxybenzohydroxamic Acid

Solution Equilibria of Metal Complex Formation

The formation of metal complexes with 4-hydroxybenzohydroxamic acid in a solution is governed by equilibrium principles. The distribution of different complex species is dependent on several factors, including the concentration of the metal and the ligand, pH, and temperature. nih.gov Hydroxamic acids are weak acids, and their deprotonation is a key step in the chelation process. allresearchjournal.comnih.gov

The stability of metal complexes is quantified by stability constants (log K or log β). These constants represent the equilibrium for the formation of the complex from its constituent metal ion and ligand. Potentiometric titration is a common pH-metric method used to determine these constants for hydroxamic acid complexes. researchgate.netresearchgate.net While specific data for this compound is not extensively tabulated in the provided literature, the stability constants for closely related N-substituted benzohydroxamic acid complexes with biologically relevant metal ions like Fe(III), Cu(II), and Ni(II) have been determined, illustrating the high affinity of the hydroxamate functional group for these metals. For example, hydroxamic acids show a particularly high binding affinity for Fe(III), forming very stable complexes. wordpress.com The stability constant for the [Fe(acetohydroxamic acid)3] complex is reported to be 10^28. wordpress.com

Below is a table showing representative stability constants for complexes formed between various metal ions and derivatives of benzohydroxamic acid, which can be considered analogous to this compound.

| Metal Ion | Ligand | Log β1 | Log β2 | Log β3 |

| Fe(III) | N-phenylbenzohydroxamic acid | 11.25 | 21.45 | 30.83 |

| Cu(II) | N-phenylbenzohydroxamic acid | 10.12 | 18.52 | - |

| Ni(II) | N-phenylbenzohydroxamic acid | 6.95 | 12.85 | - |

| Fe(III) | N-(o-bromo)phenyl benzohydroxamic acid | 11.12 | 21.25 | 30.65 |

| Cu(II) | N-(o-bromo)phenyl benzohydroxamic acid | 9.95 | 18.25 | - |

| Ni(II) | N-(o-bromo)phenyl benzohydroxamic acid | 6.80 | 12.60 | - |

The pH of the solution profoundly impacts the complexation process. Hydroxamic acids can exist in two tautomeric forms: a keto form, which is predominant in acidic conditions, and an iminol (or enol) form, which is more prevalent in basic media. nih.govscientificeminencegroup.com The chelation of metal ions typically requires the deprotonation of the hydroxyl group (-OH) of the hydroxamic acid moiety, a process that is favored in neutral to alkaline solutions. allresearchjournal.comnih.gov

The formation of the hydroxamate anion is essential for it to act as a potent chelating agent. nih.gov The stoichiometry and stability of the resulting metal complexes are therefore highly pH-dependent. nih.gov For instance, the synthesis of various metal complexes with benzohydroxamic acid is often carried out by adjusting the pH to a specific value (e.g., pH 5.5) to facilitate the precipitation of the desired complex. analis.com.my At very low pH, the protonation of the ligand can compete with metal binding, reducing complex stability. Conversely, at high pH, metal ions may undergo hydrolysis to form metal-hydroxo species, which can compete with the formation of the hydroxamate complex. nih.govnih.gov Thus, controlling the pH is critical for optimizing the formation and stability of a specific metal-hydroxamate species in solution.

Coordination Modes and Geometric Configurations

The geometry of the complexes formed by this compound is determined by the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio.

The most common coordination mode for hydroxamic acids is as an O,O-bidentate chelating ligand. analis.com.myresearchgate.netnih.gov Upon deprotonation of the hydroxylamine (B1172632) hydrogen, the coordination occurs through the oxygen atom of the carbonyl group and the oxygen atom of the deprotonated hydroxyl group. researchgate.netresearchgate.net This arrangement results in the formation of a highly stable five-membered chelate ring. allresearchjournal.comresearchgate.nettaylorandfrancis.com This bidentate chelation is a key feature of hydroxamic acids and is responsible for the high stability of their metal complexes. researchgate.nettaylorandfrancis.com Infrared (IR) spectroscopy studies on metal complexes of benzohydroxamic acid confirm this coordination mode by showing a shift in the stretching frequency of the C=O group upon complexation. analis.com.myresearchgate.net

This compound readily forms mononuclear complexes with various metal ions. In these complexes, a central metal ion is coordinated by one or more hydroxamate ligands. researchgate.net For example, benzohydroxamic acid (BHA) has been shown to form mononuclear complexes with a 2:1 ligand-to-metal ratio, such as [VO(BHA)2], [Cr(BHA)2(H2O)2], and [Ni(BHA)2]. analis.com.myresearchgate.net The geometry of these mononuclear complexes varies depending on the metal ion; reported geometries include square-pyramidal for the vanadyl complex, octahedral for the chromium complex, and tetrahedral for the nickel complex. researchgate.net A mononuclear Ni(II) complex featuring a neutral acetohydroxamic acid ligand has also been synthesized and characterized. nih.gov

While mononuclear complexes are common, the formation of dinuclear or polynuclear complexes is also possible under certain conditions, such as at different metal-to-ligand ratios. researchgate.net In such structures, the hydroxamate ligand could potentially bridge two metal centers.

Interactions with Biologically Relevant Metal Ions

The ability of this compound to chelate metal ions is central to its biological activities. researchgate.net It shows a strong affinity for several metal ions that are essential for biological processes.

Iron (Fe³⁺): Hydroxamic acids are renowned for their exceptionally high affinity for ferric iron (Fe³⁺). nih.govwordpress.com This strong chelating ability is utilized by microorganisms, which produce hydroxamic acid-containing siderophores to sequester and transport iron from the environment. wordpress.comnih.gov The interaction with Fe³⁺ results in the formation of intensely colored, highly stable complexes. nih.govwordpress.com This property makes hydroxamic acids candidates for the treatment of iron overload conditions. nih.gov

Zinc (Zn²⁺): Zinc is a crucial cofactor in many enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govwikipedia.org The hydroxamic acid moiety can act as a potent zinc-binding group, coordinating to the Zn²⁺ ion in the active site of these enzymes and leading to their inhibition. nih.gov This mechanism is the basis for the development of several hydroxamic acid-based drugs. wikipedia.org

Copper (Cu²⁺): Copper is another biologically important metal ion that is strongly chelated by hydroxamic acids. The interaction with copper ions at the active site of enzymes like tyrosinase can lead to potent inhibition. nih.gov

Other Metal Ions: Studies have also shown that benzohydroxamic acid derivatives form stable complexes with other metal ions such as nickel (Ni²⁺), chromium (Cr³⁺), and vanadyl (VO²⁺). analis.com.myresearchgate.net The interaction with Ni²⁺ is relevant to the inhibition of nickel-containing enzymes like urease. researchgate.net

The versatile coordinating ability of the hydroxamic acid functional group makes this compound an important molecule in the study of metalloenzyme function and in the design of therapeutic agents that target metal-dependent biological processes. allresearchjournal.comnih.gov

Iron(II) and Iron(III) Complexation Thermodynamics and Kinetics

The interaction between hydroxamic acids and iron is of particular interest, partly because analogous structures, known as siderophores, are used by microorganisms to sequester iron. Photometric studies have been conducted on the complex formation of both iron(II) and iron(III) with various hydroxamic acids, including derivatives of benzohydroxamic acid. The formation of these complexes is highly dependent on pH.

In the case of iron(II), its interaction with hydroxamate-type ligands can be complicated by its oxidation to iron(III). Under anaerobic conditions and at pH values above 4, the ligand desferrioxamine B has been shown to oxidize Fe(II) to Fe(III). The stability constants for iron(II)-hydroxamate complexes have been determined and are found to be significantly lower than those of the corresponding iron(III) complexes.

The complexation of iron(III) with hydroxamic acid derivatives has been studied in detail. A parallel-path mechanism involving both Fe(H₂O)₆³⁺ and the more reactive Fe(H₂O)₅OH²⁺ species is operative for ligand substitution. Kinetic and thermodynamic data for the aqueous iron(III) complexation by 4-methoxybenzohydroxamic acid, a close analog, reveal that an associative interchange (Iₐ) mechanism is involved for the reaction with Fe(H₂O)₆³⁺. Evidence also supports an Iₐ mechanism for the reaction with the hydrolyzed Fe(H₂O)₅OH²⁺ species, where initial bond formation occurs at the carbonyl oxygen site. The thermodynamic parameters for the formation of the Fe(III)-monohydroxamate complex from this analog are presented below.

| Reaction | K (M⁻¹) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |

| Fe³⁺ + HL ⇌ FeL²⁺ + H⁺ | 1.91 x 10³ | -1.0 ± 0.2 | 11.6 ± 0.7 |

| FeOH²⁺ + HL ⇌ FeL²⁺ + H₂O | 2.58 x 10⁵ | -7.2 ± 0.2 | 0.9 ± 0.7 |

| Table 1: Equilibrium Quotients and Thermodynamic Parameters for the Formation of the Fe(III) complex with 4-methoxybenzohydroxamic acid at 25°C. Data derived from studies on a closely related analog. |

Copper(II) Complexation Studies

Copper(II) readily forms complexes with benzohydroxamic acid (BHA). The synthesis and characterization of the complex [Cu(BHA)₂] has been reported. Investigations into the complex formation of Cu(II) with simple primary hydroxamic ligands in aqueous solution have shown that, depending on the pH, two distinct (O,O) bonding modes are possible. Potentiometric and spectrophotometric studies of mixed-ligand complexes involving Cu(II), hydroxamic acids, and amino acids have been performed to determine the formation constants and probable structures of the various species in solution. These studies are crucial for understanding the behavior of such complexes under physiological conditions.

Organotin(IV) Hydroxamate Complexation

Organotin(IV) compounds form a variety of derivatives with substituted benzohydroxamic acids. The general formulation for several of these complexes is [R₂SnL₂], where R can be an alkyl (e.g., Me, Et, nBu) or aryl (Ph) group, and L is the deprotonated hydroxamate ligand. The coordination chemistry of these derivatives is of significant interest due to their structural features.

Spectroscopic (FT-IR, ¹H, ¹³C, and ¹¹⁹Sn NMR) and single-crystal X-ray diffraction analyses have provided detailed structural information. For example, the crystal structures of [Me₂SnL₂] (where L is derived from 4-chloro- or 4-methoxybenzohydroxamic acid) show coordination geometries that are intermediate between a distorted octahedron and a bicapped tetrahedron. In these structures, the hydroxamate ligands coordinate asymmetrically to the tin atom through both oxygen atoms, with the carbonyl oxygen being further from the metal center than the hydroxylamino oxygen. The hydroxamate anion generally acts as a bidentate chelating ligand.

Molybdenum(VI) System Interactions

The interaction between Molybdenum(VI) and benzohydroxamic acid (Bha) in solution has been investigated using ¹H and ¹⁷O NMR spectroscopy. These studies complement previous pH-potentiometric and spectrophotometric data to provide a complete equilibrium model. Under acidic conditions, evidence suggests the formation of a hydrogen bond between the hydroxamate-NH group of the coordinated ligand and an oxo ligand of the molybdenum center. As the pH approaches neutral, this NH group deprotonates, a process detected for the first time in a Mo(VI)–hydroxamic acid system. The resulting hydroximato chelate is described as unusually stable, allowing the complex to resist hydrolytic processes up to a basic pH. This stability is noteworthy, as it indicates that the interaction between Mo(VI) and small primary hydroxamic acids like Bha persists to a much higher pH than its interaction with the powerful natural tris-hydroxamate chelator, desferrioxamine B.

Gallium(III) and Indium(III) Coordination

The thermodynamics and kinetics of Gallium(III) and Indium(III) binding to benzohydroxamic acid (BHA) have been investigated in acidic media. Spectrophotometric titrations indicate that with an excess of the metal ion, only the 1:1 chelate (ML) is formed, with negligible concentration of the protonated MHL species.

The formation of the ML complex from the hydrolyzed metal ion (MOH²⁺) and the neutral ligand (HL) is primarily driven by enthalpy. The kinetic data from stopped-flow experiments suggest a mechanism with two parallel pathways involving the undissociated ligand: a) M³⁺ + HL ⇌ ML²⁺ + H⁺ b) MOH²⁺ + HL ⇌ ML²⁺ + H₂O

For Ga(III), binding to BHA proceeds mainly through the more reactive hydrolyzed species (path b). In contrast, In(III) binding occurs through both pathways. The rates for both steps are dependent on the ligand, and an associative interchange (Iₐ) type mechanism has been proposed.

| Parameter | GaL²⁺ | InL²⁺ |

| log K | 10.98 ± 0.02 | 10.87 ± 0.02 |

| ΔG° (kJ/mol) | -62.7 ± 0.1 | -62.0 ± 0.1 |

| ΔH° (kJ/mol) | -72.6 ± 1.2 | -54.7 ± 0.8 |

| ΔS° (J/mol·K) | -33.2 ± 4.1 | 24.5 ± 2.6 |

| Table 2: Thermodynamic parameters for the formation of Ga(III) and In(III) complexes with Benzohydroxamic Acid (BHA) at 25°C. |

Beryllium(II) Chelation Studies

While specific studies detailing the chelation of Beryllium(II) by this compound are not prevalent in the surveyed literature, the general principles of Be(II) coordination can be inferred from its interactions with other bidentate oxygen-donor ligands, such as dicarboxylic acids. Beryllium(II) reacts in aqueous solutions with ligands like maleic and phthalic acid to form stable chelate complexes. Depending on the stoichiometry and pH, both mono- and bis-chelate complexes can be formed. For example, the bis-chelate complex with phthalate, {Be[(OOC)₂C₆H₄]₂}²⁻, features the beryllium atom at the spiro center of two seven-membered rings. This establishes a tetrahedral coordination geometry around the Be(II) ion. It is plausible that this compound would coordinate to Be(II) in a similar bidentate fashion through its two oxygen atoms, likely forming a tetrahedral [Be(L)₂] complex.

Zinc(II) Coordination and its Role in Enzyme Active Sites

The coordination of this compound with zinc(II) ions is of significant interest, primarily due to its role in mimicking the active sites of zinc-containing metalloenzymes and its potential as an inhibitor of these enzymes. The hydroxamic acid moiety provides a bidentate chelation to the Zn(II) ion through the carbonyl oxygen and the hydroxylamino oxygen. This mode of binding is crucial for its inhibitory activity against a range of zinc-dependent enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).

The ability of hydroxamic acids to chelate the active site zinc ion is the basis for their function as metalloenzyme inhibitors researchgate.net. The coordination of the hydroxamic acid to the zinc ion displaces a water molecule that is typically involved in the catalytic mechanism of the enzyme, thereby rendering the enzyme inactive. The general structure of such an inhibited active site involves the bidentate coordination of the hydroxamate to the zinc ion, which is also coordinated to amino acid residues (commonly histidine) from the protein backbone.

Table 1: Coordination Characteristics of a Representative Zn(II)-Hydroxamate Complex

| Feature | Description | Reference |

| Ligand | 3-Methoxybenzohydroxamic acid | nih.gov |

| Metal Ion | Zinc(II) | nih.gov |

| Coordination | Bidentate (O,O) via carbonyl and hydroxylamino oxygens | nih.gov |

| Geometry | Distorted Tetrahedral | nih.gov |

| Complex Stability | The complex exhibits greater stability in comparison to the free ligand. | nih.gov |

Cobalt(II) and Cobalt(III) Hydroxamate Systems

The coordination chemistry of this compound with cobalt(II) and cobalt(III) is important for understanding its potential in various applications, including as a redox-active agent and in the design of prodrugs. Cobalt can exist in multiple oxidation states, with Co(II) and Co(III) being the most common in coordination complexes.

Cobalt(II) Complexes: Cobalt(II) complexes with hydroxamic acids are typically synthesized by reacting a Co(II) salt with the hydroxamic acid in a suitable solvent. Spectroscopic characterization of Co(II) complexes with ligands similar to this compound suggests the formation of complexes where the hydroxamate acts as a bidentate ligand mdpi.com. The geometry of these complexes can vary, but octahedral and tetrahedral geometries are common.

Cobalt(III) Complexes: Cobalt(III) has a strong propensity to form stable, kinetically inert octahedral complexes. The synthesis of Co(III)-hydroxamate complexes often involves the oxidation of a Co(II) precursor in the presence of the hydroxamic acid ligand. For instance, a Co(III) sulfasalazine (B1682708) hydroxamate complex was synthesized and characterized to have an octahedral coordination through the nitrogen atom of the hydroxamate group researchgate.net. The electronic spectra of such complexes are characteristic of an octahedral Co(III) center nveo.org.

Redox Behavior: The Co(II)/Co(III) redox couple in coordination complexes is of particular interest. The redox potential of this couple can be tuned by the nature of the ligands coordinated to the cobalt ion. This property has been exploited in the design of bioreductive anticancer agents, where a cytotoxic hydroxamic acid is masked by coordination to a Co(III) center. The stable Co(III) complex is non-toxic, but upon reaching the hypoxic environment of a tumor, it can be reduced to the more labile Co(II) state, releasing the active hydroxamic acid drug analis.com.my. While specific studies on the redox behavior of this compound-cobalt complexes are not detailed in the available literature, the general principles of cobalt coordination chemistry suggest that such complexes would exhibit interesting redox properties. The accessibility of the Co(II)/Co(III) redox couple can be monitored using electrochemical techniques like cyclic voltammetry nih.gov.

Role of Chelation in Biological Systems

Siderophore Mimetic Properties

Siderophores are low-molecular-weight chelating agents produced by microorganisms to sequester iron from their environment. The hydroxamate functional group is a common iron-chelating moiety found in many natural siderophores, such as the desferrioxamines unl.ptresearchgate.net. This compound, containing this key functional group, has the intrinsic ability to act as a siderophore mimic.

The principle behind its siderophore mimetic property lies in its strong and selective binding to Fe(III). The hydroxamate group provides a bidentate chelation to the ferric ion, and typically, three hydroxamate moieties are required to form a stable, hexacoordinate octahedral complex with Fe(III). While this compound itself is a monohydroxamic acid, it can be incorporated into larger molecules to create synthetic multidentate siderophores. These synthetic siderophores can be recognized by the specific uptake systems of microorganisms, enabling the transport of iron into the cell nih.gov.

This "Trojan horse" strategy can be exploited for the delivery of antimicrobial agents. By conjugating an antibiotic to a synthetic siderophore containing moieties like this compound, the antibiotic can be actively transported into the bacterial cell through the siderophore uptake pathway, thereby increasing its efficacy unl.pt. The design of such artificial siderophores is a promising area of research for combating antibiotic resistance mdpi.com.

Modulation of Metal-Dependent Biological Processes

The ability of this compound to chelate metal ions is the primary mechanism by which it modulates the activity of metal-dependent biological processes, most notably by inhibiting metalloenzymes. Many enzymes require a metal ion, often in their active site, for their catalytic function. By binding to this essential metal ion, this compound can effectively inactivate the enzyme.

Inhibition of Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overactivity of MMPs is implicated in various diseases, including arthritis and cancer. Hydroxamic acid-based inhibitors are among the most potent MMP inhibitors developed. They function by chelating the catalytic Zn(II) ion in the active site of the MMPs, preventing the binding and hydrolysis of the substrate researchgate.net.

Inhibition of Urease: Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This activity is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Hydroxamic acids have been shown to be potent inhibitors of urease, acting by binding to the nickel ions in the active site nih.gov.

Inhibition of Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. Its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Benzohydroxamic acid, a close analog of this compound, has been identified as a highly potent inhibitor of tyrosinase, with its inhibitory action attributed to the chelation of the copper ions in the enzyme's active site.

The following table summarizes the inhibitory activities of benzohydroxamic acid against various metalloenzymes. It is important to note that this data is for benzohydroxamic acid and is used here as a close proxy for the potential activity of this compound.

Table 2: Inhibitory Activity of Benzohydroxamic Acid against Various Metalloenzymes

| Enzyme | Metal Ion in Active Site | Inhibitory Constant (Ki or IC50) | Reference |

| Tyrosinase | Cu(II) | 7 nM (Ki) | |

| Histone Deacetylases (HDACs) | Zn(II) | 110 nM - 8 µM (Ki or IC50) | |

| Carbonic Anhydrase | Zn(II) | µM range | |

| Indoleamine 2,3-dioxygenase | Fe(II) | µM range | |

| Arachidonate 5-lipoxygenase | Fe(II)/Fe(III) | µM range | |

| Mandelate Racemase | Mg(II) or Mn(II) | µM range |

Preclinical Biological Investigations of 4 Hydroxybenzohydroxamic Acid and Analogues

In Vitro Cellular System Applications

Antiproliferative Activity in Various Human and Murine Cancer Cell Lines

4-Hydroxybenzohydroxamic acid and its analogues have demonstrated notable antiproliferative effects across a range of cancer cell lines. These compounds are of interest as they can inhibit tumor cell growth. google.com For instance, certain hydroxamic acid derivatives have shown the ability to prevent the growth of various human tumor cell types without affecting normal cells. google.com

One area of significant research is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression, and their abnormal activity is linked to cancer development. nih.govnih.gov Novel 4-hydroxybenzoic acid derivatives have been identified as pan-HDAC inhibitors. These inhibitors have been shown to increase protein acetylation, leading to cell cycle arrest and apoptosis in cancer cells, while not harming normal cells. nih.gov

The antiproliferative activity of these compounds has been observed in several cancer cell lines, including:

Leukemia cell lines (K562 and U937) nih.gov

Breast cancer cell lines (MCF-7) nih.gov

Cervical cancer cell lines (HeLa) google.com

Melanoma cell lines (A2058, MM418c1) google.com

Ovarian cancer cell lines (JAM) google.com

Lymphoma cell lines (Mutu) google.com

The effectiveness of these compounds is often dependent on the specific chemical structure and the cancer cell line being tested. For example, studies on hydroxystearic acid regioisomers revealed that the position of the hydroxyl group significantly influences the growth inhibitory potency on cell lines such as CaCo-2, HT29, HeLa, MCF7, and PC3. mdpi.com

Interactive Table: Antiproliferative Activity of 4-Hydroxybenzoic Acid Derivatives and Analogues in Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 4-hydroxybenzoic acid derivatives | K562, U937, MCF-7 | Pan-HDAC inhibition, increased protein acetylation, cell cycle arrest, apoptosis | nih.gov |

| Hydroxamate derivatives | MM418c1, HeLa, A2058, JAM, Mutu | Inhibition of cell growth | google.com |

| Hydroxystearic acid regioisomers | CaCo-2, HT29, HeLa, MCF7, PC3 | Growth inhibition dependent on hydroxyl group position | mdpi.com |

Modulation of Cellular Pro-inflammatory Profiles

Hydroxamic acid derivatives have been investigated for their ability to modulate inflammatory responses in cellular models. Inflammation is a critical process in many diseases, including cancer. The modulation of pro-inflammatory signals can therefore be a valuable therapeutic strategy. nih.gov

Didox (3,4-dihydroxybenzohydroxamic acid), a related analogue, has been shown to possess anti-inflammatory properties in TLR4-activated RAW264.7 murine macrophages. nih.gov This cell line is a standard model for studying macrophage physiology and inflammatory responses. nih.gov In these cells, Didox was found to be a potent inhibitor of nitric oxide production, a key inflammatory mediator, in response to lipopolysaccharide (LPS) treatment. nih.gov This suggests that Didox can suppress pro-inflammatory profiles mediated through TLR-4-induced NF-κβ signaling. nih.gov

Furthermore, some studies indicate that compounds like resveratrol (B1683913) can modulate the inflammatory profiles of immune cells by altering the production of cytokines and chemokines. d-nb.info For example, in peripheral blood lymphocytes, resveratrol was found to decrease the production of pro-inflammatory mediators like TNF-α and certain chemokines. d-nb.info While not a direct study of this compound, these findings with structurally related phenolic compounds highlight the potential for this class of molecules to influence inflammatory pathways.

The modulation of inflammation can be complex, with some compounds exhibiting both pro- and anti-inflammatory effects depending on the context, such as the cell type and the specific stimulus. nih.gov

Attenuation of Oxidative Stress in Cellular Models